molecular formula C14H10ClN3O2S B11320184 N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B11320184
M. Wt: 319.8 g/mol
InChI Key: ZQQAMSRMVXNSCI-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of the benzothiadiazole ring and the chlorophenoxy group in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and sulfur sources.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzothiadiazole derivative with 4-chlorophenol under suitable conditions, often using a base like potassium carbonate.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzothiadiazole ring and the chlorophenoxy group suggests potential interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C14H10ClN3O2S

Molecular Weight

319.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C14H10ClN3O2S/c15-9-1-4-11(5-2-9)20-8-14(19)16-10-3-6-12-13(7-10)18-21-17-12/h1-7H,8H2,(H,16,19)

InChI Key

ZQQAMSRMVXNSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=NSN=C3C=C2)Cl

Origin of Product

United States

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